molecular formula C17H17N3O4 B5794640 N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide

N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide

カタログ番号 B5794640
分子量: 327.33 g/mol
InChIキー: OORLUFBHFYYATC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide, also known as WZ4002, is a small molecule inhibitor that targets epidermal growth factor receptor (EGFR) mutations found in non-small cell lung cancer (NSCLC). This compound has gained significant attention in recent years due to its potential as a targeted therapy for NSCLC.

作用機序

N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide targets EGFR mutations found in NSCLC, specifically the T790M mutation, which is associated with resistance to first-generation EGFR inhibitors. N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide selectively binds to the T790M mutant form of EGFR, inhibiting its activity and preventing downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects
N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide has been shown to induce apoptosis (programmed cell death) in NSCLC cells with EGFR mutations, while sparing normal cells. This compound also inhibits the growth and proliferation of NSCLC cells in vitro and in vivo. Additionally, N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide has been shown to enhance the efficacy of other targeted therapies, such as the ALK inhibitor crizotinib.

実験室実験の利点と制限

One advantage of N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide as a targeted therapy is its specificity for EGFR mutations found in NSCLC, which allows for selective targeting of cancer cells while sparing normal cells. However, a limitation of N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide is its potential for resistance development, as has been observed with other targeted therapies.

将来の方向性

For research on N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide include the development of combination therapies with other targeted agents, such as immune checkpoint inhibitors, to enhance its efficacy and overcome resistance. Additionally, further studies are needed to understand the mechanisms of resistance to N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide and to identify biomarkers that can predict response to therapy. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide in human patients with NSCLC.

合成法

The synthesis of N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide involves several steps, including the preparation of the intermediate compound 2-nitrobenzamide and the coupling of the morpholine and phenyl groups. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

科学的研究の応用

N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide has been extensively studied in preclinical models of NSCLC, where it has shown promising results as a targeted therapy for EGFR-mutant tumors. In vitro studies have demonstrated that N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide inhibits the growth of NSCLC cells with EGFR mutations, while sparing normal cells. In vivo studies have also shown that N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide can inhibit tumor growth and prolong survival in mouse models of NSCLC.

特性

IUPAC Name

N-(2-morpholin-4-ylphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-17(13-5-1-3-7-15(13)20(22)23)18-14-6-2-4-8-16(14)19-9-11-24-12-10-19/h1-8H,9-12H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORLUFBHFYYATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。